3-(3-Amino-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
“3-(3-Amino-1H-pyrazol-1-yl)propanenitrile” is a chemical compound with the CAS Number: 58876-75-8 . It has a molecular weight of 136.16 and its IUPAC name is 3-(3-amino-1H-pyrazol-1-yl)propanenitrile .
Molecular Structure Analysis
The InChI code for “3-(3-Amino-1H-pyrazol-1-yl)propanenitrile” is 1S/C6H8N4/c7-3-1-4-10-5-2-6(8)9-10/h2,5H,1,4H2,(H2,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(3-Amino-1H-pyrazol-1-yl)propanenitrile” has a molecular weight of 136.15 . It is stored at a temperature of 4°C . The compound is in oil form .Scientific Research Applications
Kinase Inhibitors
The compound has been used in the discovery of kinase inhibitors, specifically to illuminate the understudied PCTAIRE family . The PCTAIRE subfamily belongs to the CDK (cyclin-dependent kinase) family and represents an understudied class of kinases of the dark kinome .
Cancer Research
Dysregulation of the PCTAIRE subfamily is associated with several diseases, including breast, prostate, and cervical cancer . The compound has been used to target CDK16, a member of the PCTAIRE subfamily, by varying different residues .
Anticoronavirus and Antitumoral Activity
A series of derivatives of the compound have shown promising in vitro anticoronavirus and antitumoral activity . Subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .
Insecticidal Activities
Some compounds derived from “3-(3-Amino-1H-pyrazol-1-yl)propanenitrile” have shown certain insecticidal activities . One compound showed a mortality rate of 70% towards Mythimna separata Walker at the test concentration of 200 mg·L -1 .
Fungicidal Activities
Some compounds exhibited favorable fungicidal activities at 50 mg·L -1, particularly two compounds which possessed 92.3% growth inhibitory rate against Physalospora piricola .
Raw Material in Organic Synthesis
It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Production of Photovoltaic and Optoelectronic Components
Some applications of pyrano [3,2- c] quinolines, which can be derived from the compound, include the production of photovoltaic, optoelectronic, fluorescent, luminescent, semiconductor, and photodiode components .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been found to exhibit promising biological activities . They are often used in the development of kinase inhibitors .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways .
Result of Action
Pyrazole derivatives have been associated with a variety of biological effects .
properties
IUPAC Name |
3-(3-aminopyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-3-1-4-10-5-2-6(8)9-10/h2,5H,1,4H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMTZDHAMDKMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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